molecular formula C11H9N3O4 B13171549 1-(2-Methyl-6-nitrophenyl)-1H-pyrazole-3-carboxylic acid

1-(2-Methyl-6-nitrophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B13171549
M. Wt: 247.21 g/mol
InChI Key: IKYTXJRIUCWSPE-UHFFFAOYSA-N
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Description

1-(2-Methyl-6-nitrophenyl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a methyl group and a nitro group on the phenyl ring, as well as a carboxylic acid group on the pyrazole ring

Preparation Methods

The synthesis of 1-(2-Methyl-6-nitrophenyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:

    Nitration: The nitration of 2-methylphenyl compounds to introduce the nitro group.

    Cyclization: The formation of the pyrazole ring through cyclization reactions involving hydrazine derivatives.

    Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions.

Reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the reactions. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(2-Methyl-6-nitrophenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common reagents used in these reactions include hydrogen gas, halogens, alcohols, and strong acids or bases. Major products formed from these reactions include amino derivatives, halogenated compounds, and esters.

Scientific Research Applications

1-(2-Methyl-6-nitrophenyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-6-nitrophenyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction.

Comparison with Similar Compounds

1-(2-Methyl-6-nitrophenyl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

    1-(2-Methylphenyl)-1H-pyrazole-3-carboxylic acid: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    1-(2-Nitrophenyl)-1H-pyrazole-3-carboxylic acid: Lacks the methyl group, which may affect its steric properties and interactions with molecular targets.

    1-(2-Methyl-6-nitrophenyl)-1H-pyrazole-5-carboxylic acid: The position of the carboxylic acid group is different, which may influence its chemical and biological properties.

Properties

Molecular Formula

C11H9N3O4

Molecular Weight

247.21 g/mol

IUPAC Name

1-(2-methyl-6-nitrophenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C11H9N3O4/c1-7-3-2-4-9(14(17)18)10(7)13-6-5-8(12-13)11(15)16/h2-6H,1H3,(H,15,16)

InChI Key

IKYTXJRIUCWSPE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])N2C=CC(=N2)C(=O)O

Origin of Product

United States

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